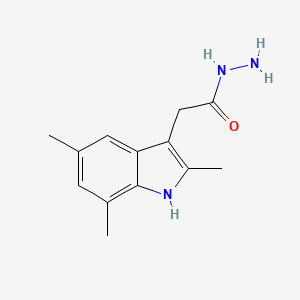
2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide est un composé chimique appartenant à la famille des indoles. Les indoles sont des systèmes hétérocycliques importants présents dans de nombreux produits naturels et médicaments. Ce composé se caractérise par sa structure unique, qui comprend un groupe hydrazide lié à un cycle indole substitué par trois groupes méthyle. La présence du cycle indole en fait une molécule importante dans diverses applications biologiques et chimiques .
Méthodes De Préparation
La synthèse du 2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide implique généralement la réaction de l'acide 2-(2,5,7-triméthyl-1H-indol-3-yl)acétique avec l'hydrate d'hydrazine. La réaction est généralement effectuée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation .
Ces optimisations peuvent inclure l'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés pour améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Le 2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.
Les réactifs et les conditions courantes pour ces réactions comprennent des milieux acides ou basiques, des solvants appropriés et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
Le 2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de dérivés d'indole plus complexes, qui sont importants dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action du 2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle indole peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le groupe hydrazide peut former des liaisons hydrogène et d'autres interactions avec les molécules biologiques, améliorant son affinité de liaison et sa spécificité .
Mécanisme D'action
The mechanism of action of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Des composés similaires au 2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide comprennent :
Acide 2-(2,5,7-triméthyl-1H-indol-3-yl)acétique : Ce composé ne possède pas le groupe hydrazide mais partage la même structure indole.
Dérivés du 1H-indol-3-carbaldéhyde : Ces composés ont un groupe aldéhyde au lieu du groupe hydrazide et sont utilisés dans diverses applications synthétiques.
Acide indole-3-acétique : Une hormone végétale naturelle présentant une structure indole similaire mais des groupes fonctionnels différents.
La particularité du 2-(2,5,7-triméthyl-1H-indol-3-yl)acétohydrazide réside dans sa disposition de substitution spécifique et dans la présence du groupe hydrazide, qui lui confère des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C13H17N3O/c1-7-4-8(2)13-11(5-7)10(9(3)15-13)6-12(17)16-14/h4-5,15H,6,14H2,1-3H3,(H,16,17) |
Clé InChI |
ATEAZSURPXIWSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















